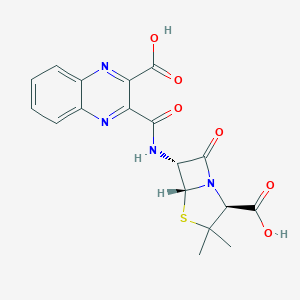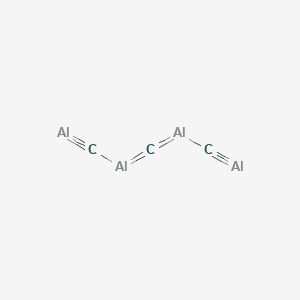
6-Methoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one
Übersicht
Beschreibung
6-Methoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one, also known as MDL-100,453, is a synthetic compound that has been widely studied for its potential therapeutic applications. It belongs to the class of indenone derivatives and has been found to exhibit significant biological activity in various in vitro and in vivo models.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation : A study by Kumar et al. (2013) focused on synthesizing a library of novel compounds including 6-methoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one derivatives. These compounds showed antimycobacterial activity against drug-sensitive and multidrug-resistant strains of Mycobacterium tuberculosis. Two compounds demonstrated significant reduction in CFU in infected mouse macrophages and were active against non-replicating Mycobacterium tuberculosis under anaerobic conditions.
Chemical Synthesis Routes : Pal, Banik, and Ghatak (1992) described a synthetic route for similar compounds in their study titled "A facile synthetic route to 1,1-disubstituted 2,3-dihydro-1H-benz[f]indene-4,9-diones" (Pal, Banik, & Ghatak, 1992).
Structural Studies : Baddeley et al. (2017) conducted structural studies of similar compounds, focusing on crystal structures and Hirshfeld surface analysis (Baddeley et al., 2017).
Multireceptorial Binding Investigations : Berardi et al. (2001) investigated new derivatives of 3,3-dimethylpiperidine, including 6-methoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one derivatives. They explored sigma receptor subtypes structure-affinity relationships and tested the compounds in multireceptorial radioligand binding assays, revealing high sigma(1) affinity and interactions with EBP sites (Berardi et al., 2001).
Metabolites from Endophytic Fungi : Dai et al. (2006) isolated metabolites from the endophytic fungus Nodulisporium sp., including compounds structurally related to 6-methoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one. These compounds exhibited herbicidal, antifungal, and antibacterial activities (Dai et al., 2006).
Eigenschaften
IUPAC Name |
6-methoxy-3,3-dimethyl-2H-inden-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-12(2)7-11(13)9-6-8(14-3)4-5-10(9)12/h4-6H,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSDTWWGZZDDTHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C2=C1C=CC(=C2)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50587750 | |
| Record name | 6-Methoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50587750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one | |
CAS RN |
1133-54-6 | |
| Record name | 6-Methoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50587750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















